tetraethyl 6-isobutyryl-9-methoxy-5,5-dimethyl-5,6-dihydrospiro(1H-thiopyrano[2,3-c]quinoline-1,2'-[1,3]-dithiole)-2,3,4',5'-tetracarboxylate
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Overview
Description
Tetraethyl 9’-methoxy-5’,5’-dimethyl-6’-(2-methylpropanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl 9’-methoxy-5’,5’-dimethyl-6’-(2-methylpropanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.
Spirocyclization: The quinoline derivative undergoes a spirocyclization reaction to form the spiro[1,3-dithiole-2,1’-thiopyrano] structure.
Functional group modifications: The methoxy, dimethyl, and methylpropanoyl groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Tetraethyl 9’-methoxy-5’,5’-dimethyl-6’-(2-methylpropanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Various substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
Tetraethyl 9’-methoxy-5’,5’-dimethyl-6’-(2-methylpropanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Tetraethyl 9’-methoxy-5’,5’-dimethyl-6’-(2-methylpropanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tetraethyl 9’-methoxy-5’,5’-dimethyl-6’-(2-methylpropanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate: is unique due to its specific combination of functional groups and spirocyclic structure.
Similar compounds: Other quinoline derivatives, spirocyclic compounds, and dithiole derivatives.
Uniqueness
The uniqueness of Tetraethyl 9’-methoxy-5’,5’-dimethyl-6’-(2-methylpropanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate lies in its ability to combine multiple functional groups in a single molecule, providing a versatile platform for various applications in scientific research and industry.
Properties
Molecular Formula |
C33H39NO10S3 |
---|---|
Molecular Weight |
705.9g/mol |
IUPAC Name |
tetraethyl 9'-methoxy-5',5'-dimethyl-6'-(2-methylpropanoyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C33H39NO10S3/c1-10-41-28(36)22-23(29(37)42-11-2)45-26-21(33(22)46-24(30(38)43-12-3)25(47-33)31(39)44-13-4)19-16-18(40-9)14-15-20(19)34(32(26,7)8)27(35)17(5)6/h14-17H,10-13H2,1-9H3 |
InChI Key |
IKCKWKQGBOJNPZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C(C13SC(=C(S3)C(=O)OCC)C(=O)OCC)C4=C(C=CC(=C4)OC)N(C2(C)C)C(=O)C(C)C)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C(C13SC(=C(S3)C(=O)OCC)C(=O)OCC)C4=C(C=CC(=C4)OC)N(C2(C)C)C(=O)C(C)C)C(=O)OCC |
Origin of Product |
United States |
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